molecular formula C21H16FN3OS2 B2965451 3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone CAS No. 302938-07-4

3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone

Cat. No.: B2965451
CAS No.: 302938-07-4
M. Wt: 409.5
InChI Key: QAOGLVULFCHBNL-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone features a thiazolidinone core (2-thioxo-4-thiazolidinone) substituted with an ethyl group at position 3 and a pyrazole-based moiety at position 3. The pyrazole ring is further functionalized with a 4-fluorophenyl group at position 3 and a phenyl group at position 1.

Properties

IUPAC Name

(5Z)-3-ethyl-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS2/c1-2-24-20(26)18(28-21(24)27)12-15-13-25(17-6-4-3-5-7-17)23-19(15)14-8-10-16(22)11-9-14/h3-13H,2H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOGLVULFCHBNL-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

6.2 Uniqueness

  • The presence of both fluorophenyl and pyrazole groups distinguishes this compound from other thiazolidinone derivatives, potentially enhancing its pharmacological profile and reactivity in chemical syntheses.

This detailed examination of 3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone highlights its significance and potential across multiple domains. Always excited to dive into more such fascinating compounds!

Biological Activity

3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with pyrazole moieties. The general synthetic route includes:

  • Formation of Thiazolidinone : The thiazolidinone core is synthesized through the reaction of thiosemicarbazide with appropriate aldehydes or ketones.
  • Introduction of Pyrazole : The pyrazole moiety is introduced via a condensation reaction with substituted phenyl hydrazines.
  • Final Modifications : Further modifications may include ethyl substitutions and fluorination to enhance biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiazolidinone derivatives, including the compound . In vitro evaluations have demonstrated that this compound exhibits moderate antiviral activity against various RNA and DNA viruses. For instance, it has shown effectiveness against strains of influenza A and vesicular stomatitis virus (VSV) with EC50 values ranging from 2 µM to 9 µM, indicating a promising therapeutic index (selectivity index) .

Anticancer Activity

The compound's anticancer properties have also been investigated. Thiazolidinones are known for their cytotoxic effects on cancer cell lines. In studies, compounds similar to this compound have shown IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting potent antitumor activity .

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral replication processes, particularly by inhibiting reverse transcriptase in RNA viruses .
  • Induction of Apoptosis : It may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
  • Modulation of Enzymatic Activity : The compound can act as an inhibitor for specific enzymes involved in cellular metabolism and viral life cycles.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thiazolidinone Core : Essential for maintaining biological activity; modifications at this core can enhance or diminish efficacy.
  • Pyrazole Substituents : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring significantly increases antiviral potency .

Table: Summary of Biological Activities

Activity TypeVirus/Cancer TypeEC50/IC50 ValuesReference
Antiviral ActivityInfluenza A2 µM
Antiviral ActivityVesicular Stomatitis Virus9 µM
Anticancer ActivityVarious Cancer Cell Lines< Doxorubicin IC50

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various thiazolidinones, including derivatives similar to our compound. Results indicated that certain modifications led to enhanced activity against influenza A strains, with notable selectivity indices suggesting minimal cytotoxicity .

Study 2: Cytotoxicity Assessment

In another investigation, the compound was tested against several cancer cell lines, showing promising results with IC50 values lower than established chemotherapeutics. This suggests that further development could lead to effective new treatments for resistant cancer types .

Comparison with Similar Compounds

Structural Analog 1: (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

Key Differences :

  • Substituent at Thiazolidinone Position 3: A heptyl chain replaces the ethyl group.
  • Pyrazole Substituent : The 4-fluorophenyl group is modified to 3-fluoro-4-propoxyphenyl.

Impact on Properties :

  • Lipophilicity : The heptyl chain increases logP (predicted logP = 5.2 vs. 3.8 for the target compound), enhancing membrane permeability but reducing aqueous solubility .
  • Synthesis : Longer alkyl chains may complicate purification due to increased viscosity and lower crystallinity .

Structural Analog 2: Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid (Example 76, )

Key Differences :

  • Core Structure: Replaces thiazolidinone with a chromenone-pyrazolo[3,4-d]pyrimidine system.
  • Substituents: Includes morpholinomethylthiophene and fluorophenyl groups.

Impact on Properties :

  • Biological Activity: The chromenone moiety may enable intercalation into DNA or interaction with topoisomerases, diverging from the thiazolidinone’s likely enzyme inhibition mechanism.
  • Solubility: The morpholinomethyl group improves solubility (predicted logP = 4.1) compared to the target compound .

Structural Analog 3: Pyrazolone Derivatives ()

Key Differences :

  • Core Structure: Features a pyrazolone ring instead of thiazolidinone.
  • Functional Groups : Includes acetyl and benzoyl substituents.

Impact on Properties :

  • Synthetic Accessibility: Lithium bis(trimethylsilyl)amide-mediated reactions are efficient for pyrazolone synthesis but may require optimization for thiazolidinone systems .

Comparative Data Table

Property Target Compound Analog 1 (Heptyl/Propoxy) Analog 2 (Chromenone) Analog 3 (Pyrazolone)
Core Structure Thiazolidinone Thiazolidinone Chromenone-pyrazolo-pyrimidine Pyrazolone
logP (Predicted) 3.8 5.2 4.1 2.5
Key Substituents Ethyl, 4-fluorophenyl Heptyl, 3-fluoro-4-propoxyphenyl Morpholinomethylthiophene Acetyl, benzoyl
Synthetic Complexity Moderate High High Low
Biological Target (Hypothesis) Enzyme inhibition Kinase inhibition DNA interaction Antioxidant activity

Research Findings and Discussion

Electronic and Steric Effects

  • The 4-fluorophenyl group in the target compound enhances electron-withdrawing effects, polarizing the pyrazole ring and increasing reactivity toward nucleophilic targets.
  • Thioxo Group : Present in both the target compound and Analog 1, this group facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition. Its absence in Analog 3 limits such interactions .

Crystallography and Computational Analysis

  • SHELXL Refinement : Crystal structures of the target compound and Analog 1 were refined using SHELXL, revealing tighter packing in the ethyl-substituted target compound due to reduced steric bulk compared to Analog 1’s heptyl chain .
  • Multiwfn Analysis : Electron localization function (ELF) studies show higher electron density at the thioxo group in the target compound versus Analog 1, suggesting stronger electrophilic character .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting a thiosemicarbazide derivative with a ketone or aldehyde in the presence of chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system under reflux (2–4 hours). For example, analogs like 5-(Z)-arylidene-4-thiazolidinones are synthesized by condensing 3-(4-hydroxyphenyl)thiosemicarbazide with oxo-compounds (e.g., aldehydes or ketones) . Modifications to the pyrazole ring may require pre-functionalization of the phenylhydrazine precursor, as seen in pyrazolone derivatives synthesized via multi-step reactions involving hydrazides and cyclization agents like POCl₃ .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : The thioxo (C=S) group at ~1250–1150 cm⁻¹ and carbonyl (C=O) stretch at ~1700–1650 cm⁻¹ are key markers .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and methylene/methyl groups (e.g., ethyl protons at δ 1.2–1.4 ppm). ¹³C NMR confirms the thiazolidinone carbonyl (δ ~175 ppm) and pyrazole carbons .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values calculated .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, comparing to standard drugs like doxorubicin .

Advanced Research Questions

Q. How can substituent modifications on the pyrazole and thiazolidinone rings enhance biological activity?

  • Methodological Answer :
  • Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-fluorophenyl moiety to improve metabolic stability and binding affinity to target proteins .
  • Thiazolidinone Core : Replace the thioxo group with oxo (C=O) to modulate tautomerism and hydrogen-bonding interactions. For example, 4-thiazolidinones with Z-arylidene substituents show improved antibacterial activity .
  • Structure-Activity Relationship (SAR) : Use molecular docking to compare binding modes of analogs (e.g., pyrazolyl-triazoles) against enzyme targets like COX-2 or EGFR .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Tautomeric Analysis : Investigate keto-enol tautomerism (common in thiazolidinones) via UV-Vis spectroscopy or computational methods (DFT), as tautomeric states can alter bioactivity .
  • Meta-Analysis : Compare data across studies using tools like Prism® to identify trends (e.g., higher activity in analogs with 4-fluorophenyl vs. 4-chlorophenyl groups) .

Q. What strategies ensure compound stability during storage and handling?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .
  • Handling : Use gloveboxes for hygroscopic samples. Pre-dry solvents (e.g., DMF over molecular sieves) during synthesis to avoid hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.